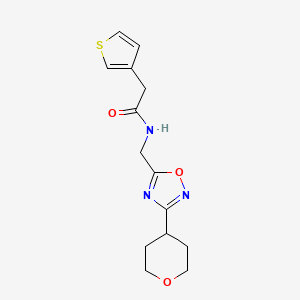

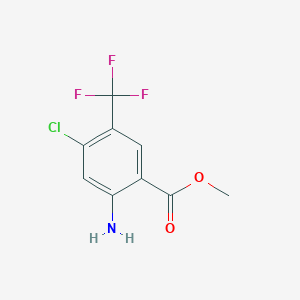

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. It is also known as 4-Methyl-1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)pentane-1,3-diol or MPMP. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Solvatochromism and Photophysical Properties

The photophysical properties of related compounds, such as 4-methoxy-N-methyl-1,8-naphthalimide, have been extensively studied to understand the impact of solvent polarity and hydrogen-bond donor capability on their behavior. Research indicates a significant solvatochromic effect, where changes in solvent composition, particularly with ethanol-water mixtures, can lead to shifts in UV-vis spectral properties. This understanding aids in the exploration of solvent effects on similar compounds for potential analytical applications in spectroscopy and material science (Demets et al., 2006).

Ethanol Synthesis from Syngas

Research into the catalytic mechanisms of ethanol synthesis, particularly on Rhodium (Rh) based catalysts, provides insights into the complex process of converting syngas into ethanol. Understanding the reaction pathways and the role of intermediates like formyl, methanol, and methane enhances our knowledge of catalysis and could inform the development of more efficient catalysts for producing ethanol and other alcohols, potentially impacting fuel and energy research (Choi & Liu, 2009).

Molecular Segregation in Alcohol-Water Solutions

Studies on alcohol-water mixtures, such as those involving methanol or ethanol, reveal molecular segregation phenomena due to hydrophobic interactions and hydrogen bonding. This research provides foundational knowledge for understanding solvent interactions at the molecular level, which is critical for fields like solution chemistry and material science (Dixit et al., 2002).

Electrooxidation in Fuel Cells

The electrocatalytic oxidation of alcohols, such as ethanol and methanol, using molecular catalysts highlights the potential for developing more efficient fuel cells. By understanding the mechanisms of alcohol oxidation and the products formed, researchers can advance the design of energy conversion devices, contributing to renewable energy technologies (Liu et al., 2016).

Propriétés

IUPAC Name |

(1R)-1-(4-methoxy-1-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYHXGOOTHWTHU-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN(C=C1OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2894403.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894404.png)

![N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2894407.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2894408.png)

![ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2894411.png)

![2-{[(3-Chlorophenyl)amino]methyl}phenol](/img/structure/B2894413.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2894414.png)

![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)